molecular formula C18H13NO B8653413 2-(4-PHENOXYNAPHTHALEN-1-YL)ACETONITRILE CAS No. 192213-94-8

2-(4-PHENOXYNAPHTHALEN-1-YL)ACETONITRILE

Cat. No. B8653413
Key on ui cas rn: 192213-94-8
M. Wt: 259.3 g/mol
InChI Key: HIHYIOZMUMCIQD-UHFFFAOYSA-N
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Patent
US06160175

Procedure details

Sodium cyanide (3.7 g; 75 mMol) was dissolved in DMSO (50 mL, dried over molecular sieves). The mixture was heated in an oil bath maintained at 50° C., and 15.7 g (50 mMol) of 1-bromomethyl-4-phenoxynaphthalene, prepared as described above, in 75 mL of DMSO was added dropwise. After addition was complete, stirring was continued for 0.5 hours. The temperature was raised to 70° C., and stirring was continued for 1.0 hour. The oil bath was turned off, and the stirring was continued overnight. The mixture was poured onto ice, and extracted with ether. The combined organic extractions were washed with brine and dried over magnesium sulfate. The product was obtained as a white, crystalline solid (6.24 g; 49% yield). mass 259. A sample was purified for analysis by medium pressure chromatography on silica gel, eluting with ethyl acetate:hexane/1:9.
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
1-bromomethyl-4-phenoxynaphthalene
Quantity
15.7 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].Br[CH2:5][C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]([O:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[CH:8][CH:7]=1>CS(C)=O>[C:1]([CH2:5][C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]([O:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[CH:8][CH:7]=1)#[N:2] |f:0.1|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
1-bromomethyl-4-phenoxynaphthalene
Quantity
15.7 g
Type
reactant
Smiles
BrCC1=CC=C(C2=CC=CC=C12)OC1=CC=CC=C1
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated in an oil bath
ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was raised to 70° C.
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 1.0 hour
Duration
1 h
WAIT
Type
WAIT
Details
the stirring was continued overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The mixture was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The combined organic extractions
WASH
Type
WASH
Details
were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The product was obtained as a white, crystalline solid (6.24 g; 49% yield)
CUSTOM
Type
CUSTOM
Details
A sample was purified for analysis by medium pressure chromatography on silica gel
WASH
Type
WASH
Details
eluting with ethyl acetate

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
C(#N)CC1=CC=C(C2=CC=CC=C12)OC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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